molecular formula C8H16N4S B13109889 3-(4-Ethyl-5-(methylthio)-4H-1,2,4-triazol-3-yl)propan-1-amine

3-(4-Ethyl-5-(methylthio)-4H-1,2,4-triazol-3-yl)propan-1-amine

Cat. No.: B13109889
M. Wt: 200.31 g/mol
InChI Key: NMTPVFFTCUSERJ-UHFFFAOYSA-N
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Description

3-(4-Ethyl-5-(methylthio)-4H-1,2,4-triazol-3-yl)propan-1-amine is a compound that belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms. This compound is characterized by the presence of an ethyl group, a methylthio group, and a propan-1-amine group attached to the triazole ring. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Ethyl-5-(methylthio)-4H-1,2,4-triazol-3-yl)propan-1-amine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 4-ethyl-5-(methylthio)-1H-1,2,4-triazole-3-thiol with 3-bromopropan-1-amine in the presence of a base such as sodium hydroxide can yield the desired compound. The reaction is typically carried out in a solvent like ethanol at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Ethyl-5-(methylthio)-4H-1,2,4-triazol-3-yl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The triazole ring can be reduced under specific conditions, although this is less common.

    Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced triazole derivatives.

    Substitution: N-substituted derivatives of the amine group.

Scientific Research Applications

3-(4-Ethyl-5-(methylthio)-4H-1,2,4-triazol-3-yl)propan-1-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the synthesis of agrochemicals and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 3-(4-Ethyl-5-(methylthio)-4H-1,2,4-triazol-3-yl)propan-1-amine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the triazole ring and the amine group can facilitate binding to target proteins, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • 4-Ethyl-5-(methylthio)-1H-1,2,4-triazole-3-thiol
  • 3-(4-Ethyl-5-(methylthio)-4H-1,2,4-triazol-3-yl)propan-2-amine
  • 4-Ethyl-5-(methylthio)-1H-1,2,4-triazole

Uniqueness

3-(4-Ethyl-5-(methylthio)-4H-1,2,4-triazol-3-yl)propan-1-amine is unique due to the specific arrangement of functional groups, which can impart distinct chemical and biological properties. The combination of the ethyl, methylthio, and propan-1-amine groups on the triazole ring can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H16N4S

Molecular Weight

200.31 g/mol

IUPAC Name

3-(4-ethyl-5-methylsulfanyl-1,2,4-triazol-3-yl)propan-1-amine

InChI

InChI=1S/C8H16N4S/c1-3-12-7(5-4-6-9)10-11-8(12)13-2/h3-6,9H2,1-2H3

InChI Key

NMTPVFFTCUSERJ-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SC)CCCN

Origin of Product

United States

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